molecular formula C14H14N2O B1368617 7-(4-Cyanophenyl)-7-oxoheptanenitrile CAS No. 898767-54-9

7-(4-Cyanophenyl)-7-oxoheptanenitrile

Cat. No. B1368617
CAS RN: 898767-54-9
M. Wt: 226.27 g/mol
InChI Key: TUVNSXKUZCLSIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the starting materials, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve looking at its spectroscopic properties .

Scientific Research Applications

Catalytic Oxidation

The compound 7-(4-Cyanophenyl)-7-oxoheptanenitrile is closely related to cyclohexene oxidation products. Cyclohexene oxidation is significant due to its multiple potential reaction sites and variable oxidation depths, leading to products with different states and functional groups. These products are extensively used in the chemical industry, making controllable oxidation reactions for cyclohexene synthetically valuable. Recent advances in selective oxidation of cyclohexene highlight its importance due to its broad applications in both academic and industrial settings (Cao et al., 2018).

Luminescence and Phosphors in LEDs

The compound is related to the structural class of oxynitrides and nitride luminescent materials, which are crucial in solid-state lighting and displays. Silicon-based oxynitride and nitride phosphors, for instance, are noted for their broad excitation band extending from the ultraviolet to the visible-light range, making them effective in absorbing blue-to-green light. Their structural versatility allows them to emit a wide range of colors, making them suitable for white LEDs. These novel phosphors have shown high luminous efficacy, chromatic stability, and excellent color-rendering properties, marking them as superior candidates for LEDs (Xie & Hirosaki, 2007).

Synthesis of Indoles

The structure of 7-(4-Cyanophenyl)-7-oxoheptanenitrile shares similarity with compounds involved in the synthesis of indoles, a significant class of heterocyclic compounds. Indole synthesis is a field of high interest due to the diverse biological activities of indoles. A review of indole synthesis methods provides a framework for classification and offers insights into the vast potential for creating indoles with various functional groups, demonstrating the compound's relevance in synthetic organic chemistry (Taber & Tirunahari, 2011).

Safety and Hazards

This involves looking at any known hazards associated with the compound. It could include toxicity data, safety precautions that need to be taken when handling it, and information on how to respond to spills or exposure .

properties

IUPAC Name

4-(6-cyanohexanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-4-2-1-3-5-14(17)13-8-6-12(11-16)7-9-13/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVNSXKUZCLSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642228
Record name 4-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Cyanophenyl)-7-oxoheptanenitrile

CAS RN

898767-54-9
Record name 4-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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